3-Hydroxy-5-methylfuran-2-carboxylic acid

Description

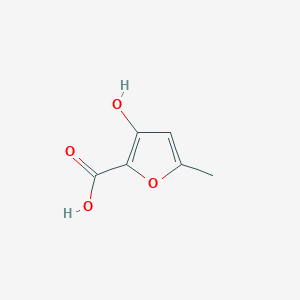

Structure

2D Structure

3D Structure

Properties

CAS No. |

89808-53-7 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

3-hydroxy-5-methylfuran-2-carboxylic acid |

InChI |

InChI=1S/C6H6O4/c1-3-2-4(7)5(10-3)6(8)9/h2,7H,1H3,(H,8,9) |

InChI Key |

MERYVIWLNXKGOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 5 Methylfuran 2 Carboxylic Acid and Analogous Furan Structures

Historical Evolution of Furan (B31954) Carboxylic Acid Synthesis

The history of furan carboxylic acid synthesis dates back to the 19th century. One of the earliest significant achievements was the synthesis of 2,5-furandicarboxylic acid (FDCA), first reported by Fittig and Heinzelman in 1876 through the dehydration of mucic acid using a strong acid catalyst. wikipedia.org This foundational work laid the groundwork for future explorations into the synthesis of various furan derivatives.

Early methods often relied on harsh reaction conditions, such as the use of highly concentrated acids and high temperatures, and typically resulted in modest yields. wikipedia.org For instance, the synthesis of FDCA from mucic acid required prolonged reaction times and was often non-selective. wikipedia.org Another historical approach involved the oxidation of furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF) using stoichiometric inorganic oxidants like potassium permanganate. wikipedia.org While effective to some extent, these methods suffered from drawbacks such as low selectivity, high cost of oxidants, and the generation of toxic waste. wikipedia.org

The development of more controlled and efficient synthetic routes has been a continuous effort. Classical named reactions such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, reacting α-halo ketones with β-dicarbonyl compounds, have been instrumental in the construction of the furan ring itself. wikipedia.orgwikipedia.org These methods provided pathways to a variety of substituted furans, which could then be further functionalized to introduce carboxylic acid groups.

Over the decades, the focus has shifted towards more sophisticated and sustainable methodologies, including catalytic oxidations and the use of bio-based starting materials. The evolution from classical, often low-yielding methods to modern, highly efficient catalytic processes reflects the broader advancements in organic synthesis.

Convergent and Divergent Synthetic Approaches to the 3-Hydroxy-5-methylfuran Core

The synthesis of a polysubstituted furan like 3-hydroxy-5-methylfuran-2-carboxylic acid can be approached through either convergent or divergent strategies. A convergent synthesis would involve the assembly of the furan ring from smaller fragments already bearing the required functionalities or their precursors. In contrast, a divergent approach would start with a pre-formed furan ring and introduce the substituents in a stepwise manner.

Convergent strategies often offer greater efficiency and flexibility in the synthesis of complex molecules. For the target molecule, a convergent approach could involve the reaction of appropriately substituted acyclic precursors that cyclize to form the desired furan ring. For example, variations of the Paal-Knorr or Feist-Benary syntheses could be envisioned. wikipedia.orgwikipedia.org The challenge in such an approach lies in the synthesis of the specifically substituted starting materials.

Divergent strategies, on the other hand, rely on the selective functionalization of a common furan intermediate. The regioselectivity of electrophilic substitution on the furan ring is a critical consideration in this approach. The C2 and C5 positions are generally more reactive than the C3 and C4 positions, making the introduction of a substituent at the C3 position particularly challenging. chemistryviews.org

The direct regioselective hydroxylation of a furan ring at the C-3 position is a synthetically difficult transformation. The inherent electronic properties of the furan ring favor electrophilic attack at the C2 and C5 positions. Therefore, direct oxidation methods often lead to a mixture of products or ring-opening. acs.org

To overcome this challenge, several indirect strategies can be considered:

Synthesis of 3-Alkoxyfurans as Precursors: A plausible route to 3-hydroxyfurans is through the synthesis of 3-alkoxyfurans, which can then be deprotected. Gold-catalyzed methods have been developed for the synthesis of 3-alkoxyfurans from acetal-containing propargylic alcohols at room temperature. researchgate.net This approach allows for the introduction of various substituents on the furan ring. researchgate.net

Synthesis from Acyclic Precursors: Building the furan ring with the hydroxyl group or a precursor already in place is a powerful convergent strategy. For instance, the synthesis of substituted 3-hydroxyfuran-2(5H)-ones has been achieved through the regioselective synthesis of furan-2,3-diones followed by hydrolysis. nih.gov While this yields a furanone, it demonstrates a method to introduce oxygen functionality at the 3-position.

Use of Directing Groups: In a divergent approach, a directing group can be used to control the regioselectivity of C-H functionalization. While directing groups have been successfully employed for the C2-arylation of a C3-substituted furan using a hydroxymethyl group as the directing group, researchgate.net specific examples for C3-hydroxylation are less common. The development of a suitable directing group strategy for C3-hydroxylation remains an active area of research. For example, a temporary imine directing group has been used for the regioselective C3-silylation of furfural derivatives, which could potentially be converted to a hydroxyl group. chemistryviews.org

The introduction of a methyl group at the C-5 position of a furan ring is a more straightforward transformation compared to C-3 hydroxylation. Several established methods can be employed in a divergent synthesis:

Friedel-Crafts Alkylation: While Friedel-Crafts alkylation on furan can be challenging due to the acid sensitivity of the ring, it can be achieved under mild conditions.

Metal-Catalyzed Cross-Coupling Reactions: If a halo-substituted furan is available, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce a methyl group.

Lithiation followed by Alkylation: Direct lithiation of the furan ring at the C5 position, if accessible and selective, followed by quenching with an electrophilic methyl source like methyl iodide, is a common strategy.

In a convergent synthesis, the methyl group can be incorporated into one of the acyclic precursors. For example, in a Paal-Knorr type synthesis, a 1,4-diketone bearing a methyl group at the appropriate position would lead to the desired 5-methylfuran.

The introduction of a carboxylic acid group at the C-2 position of the furan ring is a well-established transformation.

Oxidation of 2-Substituted Furans: If a precursor with an oxidizable group at the C-2 position is available (e.g., a formyl or hydroxymethyl group), it can be oxidized to a carboxylic acid. For instance, the oxidation of furfural to 2-furoic acid is a common industrial process. researchgate.net

Direct Carboxylation: Direct carboxylation of the furan ring at the C-2 position can be achieved by deprotonation with a strong base, such as n-butyllithium, followed by quenching with carbon dioxide.

Carbonate-Promoted C-H Carboxylation: A greener alternative to strong bases is the use of alkali carbonates to promote the carboxylation of C-H bonds with CO2. This has been demonstrated for the synthesis of FDCA from 2-furoic acid. acs.org

The following table summarizes potential synthetic strategies for the functionalization of the furan core:

| Functionalization | Method | Description | Potential Challenges |

| C-3 Hydroxylation | Synthesis of 3-alkoxyfuran precursor | Gold-catalyzed cyclization of propargylic alcohols followed by deprotection. | Deprotection conditions might affect other functional groups. |

| Synthesis from acyclic precursors | Cyclization of functionalized dicarbonyl compounds. | Availability of suitable starting materials. | |

| Directing group-assisted C-H activation | Use of a directing group to guide a metal catalyst to the C-3 position for oxidation. | Development of an effective directing group for hydroxylation. | |

| C-5 Methylation | Friedel-Crafts Alkylation | Electrophilic substitution using a methylating agent. | Acid sensitivity of the furan ring, potential for polysubstitution. |

| Cross-Coupling Reactions | Reaction of a 5-halofuran with an organometallic methyl reagent. | Preparation of the halofuran precursor. | |

| Lithiation and Alkylation | Deprotonation at C-5 followed by reaction with a methyl electrophile. | Regioselectivity of lithiation. | |

| C-2 Carboxylation | Oxidation of a C-2 substituent | Oxidation of a formyl or hydroxymethyl group. | Compatibility of oxidizing agents with other substituents. |

| Direct Carboxylation | Lithiation at C-2 followed by reaction with CO2. | Regioselectivity of lithiation. | |

| Carbonate-promoted C-H Carboxylation | Reaction with CO2 in the presence of an alkali carbonate. | Requires high temperatures. |

Advanced Synthetic Techniques and Green Chemistry Considerations in Furan Synthesis

Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methods. In the context of furan synthesis and functionalization, this translates to the use of catalytic systems that minimize waste and energy consumption, and the utilization of renewable feedstocks.

A wide array of transition metal catalysts have been employed for the synthesis and functionalization of furans.

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions for the introduction of substituents onto the furan ring. researchgate.net They are also effective in cascade reactions that lead to the formation of highly substituted furans. acs.org

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of furans, particularly for the cyclization of functionalized alkynes to form 3-alkoxyfurans under mild conditions. researchgate.net

Rhodium and Cobalt Catalysis: Rhodium and cobalt complexes have been utilized in C-H activation and cyclization reactions to construct polysubstituted furans. nih.gov For example, Co(III)-catalyzed C-H bond functionalization/addition/cyclization cascades provide a convergent route to furans. nih.gov

Copper Catalysis: Copper catalysts are often used in conjunction with other metals or as primary catalysts for various furan-forming reactions.

The development of catalytic systems with high turnover numbers and selectivities is crucial for the efficient synthesis of complex furan derivatives. The following table highlights some advanced catalytic systems and their applications in furan synthesis.

| Catalyst System | Reaction Type | Application |

| Gold Catalysts | Cycloisomerization | Synthesis of 3-alkoxyfurans from propargylic alcohols. researchgate.net |

| Palladium Catalysts | Cross-Coupling/Cascade Reactions | Introduction of substituents and formation of polysubstituted furans. researchgate.netacs.org |

| Rhodium(III) Catalysts | C-H Activation/Annulation | Convergent synthesis of furans from alkenyl C-H bonds and aldehydes. nih.gov |

| Cobalt(III) Catalysts | C-H Functionalization/Cyclization | Single-step convergent assembly of substituted furans. nih.gov |

The principles of green chemistry are increasingly being integrated into the synthesis of furan compounds. This includes:

Use of Renewable Feedstocks: Furfural and 5-hydroxymethylfurfural, derived from biomass, are attractive starting materials for the synthesis of furan derivatives. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Convergent multicomponent reactions are particularly advantageous in this regard.

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of hydrogen peroxide as a "green" oxidant for the oxidation of furans. nih.gov

Catalysis: Employing catalysts to reduce energy consumption and waste generation. The development of recyclable heterogeneous catalysts is a key area of research. frontiersin.org

The synthesis of this compound, while challenging, is a testament to the ongoing advancements in synthetic organic chemistry. The combination of historical knowledge with modern catalytic methods and a commitment to green chemistry principles will undoubtedly pave the way for the efficient and sustainable production of this and other valuable furan derivatives.

Utilization of Biomass-Derived Precursors for Furanic Compounds

The foundation for the green synthesis of many furanic compounds lies in the abundance of lignocellulosic biomass, a renewable resource composed of cellulose, hemicellulose, and lignin. mdpi.com Through acid-catalyzed hydrolysis and dehydration, the C6 and C5 sugar components of biomass are converted into key furanic platform molecules. researchgate.net

Notably, 5-hydroxymethylfurfural (HMF) is a critical C6 platform molecule derived from the dehydration of hexose (B10828440) sugars like glucose and fructose. researchgate.netnih.gov Similarly, furfural, a C5 platform molecule, is produced from the dehydration of pentose (B10789219) sugars such as xylose, which is a major component of hemicellulose. researchgate.netresearchgate.net These two compounds, HMF and furfural, serve as versatile starting materials for a wide array of furan derivatives, including furan carboxylic acids. researchgate.netgoogle.com

The conversion of these biomass-derived furans into more complex molecules is a cornerstone of creating sustainable chemical processes. For instance, furfural can be oxidized to form 2-furoic acid, a precursor for other valuable chemicals. researchgate.net The strategic use of these precursors is pivotal in the development of bio-based alternatives to petroleum-derived chemicals. researchgate.net

Below is a table summarizing key biomass-derived precursors and their resulting primary furanic platforms.

| Biomass Component | Sugar Monomer | Primary Furanic Platform |

| Cellulose | Glucose (C6) | 5-Hydroxymethylfurfural (HMF) |

| Hemicellulose | Xylose (C5) | Furfural |

Advanced Spectroscopic and Analytical Characterization of 3 Hydroxy 5 Methylfuran 2 Carboxylic Acid

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Hydroxy-5-methylfuran-2-carboxylic acid, with the molecular formula C₆H₆O₄, the theoretical exact mass can be calculated.

Molecular Formula: C₆H₆O₄

Calculated Exact Mass: 142.02661 u

HR-MS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value that matches this theoretical mass to within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other isobaric compounds.

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed with a high-resolution m/z of 141.0193. Fragmentation analysis (MS/MS) of this precursor ion would provide further structural confirmation. Expected fragmentation pathways include the characteristic loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylic acid group, a common fragmentation for such compounds, leading to a fragment ion at m/z 97.0160. Further fragmentation could involve losses related to the hydroxyl and methyl groups and cleavage of the furan (B31954) ring.

Table 1: Predicted HR-MS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₇O₄⁺ | 143.03389 |

| [M-H]⁻ | C₆H₅O₄⁻ | 141.01930 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by features arising from its carboxylic acid and hydroxyl functional groups.

O-H Stretching: Two distinct O-H stretching vibrations are anticipated. The carboxylic acid O-H stretch will appear as a very broad band, often spanning from 3300 cm⁻¹ to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. vscht.czlibretexts.org Superimposed on this, a sharper O-H stretching band for the phenolic-like hydroxyl group on the furan ring would be expected around 3500-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. vscht.cz

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be prominent in the region of 1760-1710 cm⁻¹. libretexts.org Conjugation with the furan ring system may shift this absorption to a slightly lower wavenumber. libretexts.org

C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid and the hydroxyl group, coupled with O-H bending vibrations, will contribute to a complex but informative fingerprint region below 1500 cm⁻¹. A broad O-H wagging peak, characteristic of carboxylic acids, is also expected around 960-900 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the C=C and C-O vibrations of the furan ring are expected to produce strong signals. The C=O stretch will also be visible. This technique can be particularly useful for studying the molecule in aqueous solutions, where the broad O-H absorption of water can obscure large regions of the IR spectrum.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Hydroxyl O-H | Stretch | 3500 - 3200 | Medium, Sharper |

| Furan C-H | Stretch | ~3100 | Medium |

| Methyl C-H | Stretch | ~2950 | Medium |

| Carbonyl C=O | Stretch | 1760 - 1710 | Strong, Sharp |

| Furan Ring C=C | Stretch | 1600 - 1450 | Medium |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

Biochemical Transformations and Metabolic Pathways Involving Furan Carboxylic Acids Relevant to 3 Hydroxy 5 Methylfuran 2 Carboxylic Acid

Microbial Degradation Mechanisms of Furanic Compounds

Microorganisms, particularly aerobic bacteria, have evolved sophisticated mechanisms to degrade toxic furanic aldehydes found in environments like lignocellulosic hydrolysates. researchgate.netnih.govcolab.ws These degradation pathways are crucial for detoxification and allow the organisms to use these compounds as carbon sources. pnas.orgnih.gov The general strategy involves the initial oxidation of aldehyde and alcohol functional groups, followed by the catabolism of the furan (B31954) ring. nih.gov

The initial step in the microbial metabolism of furanic aldehydes like HMF and furfural (B47365) is their conversion to less toxic corresponding alcohols or carboxylic acids. researchgate.netnih.gov This biotransformation is a key defense mechanism for microorganisms. nih.gov The oxidation of the aldehyde group to a carboxylic acid is a common detoxification route. nih.gov For example, HMF can be oxidized via two main pathways: one route involves the oxidation of the aldehyde group to form 5-hydroxymethyl-2-furoic acid (HMFA), which is then further oxidized. avestia.com The other pathway begins with the oxidation of the alcohol group to yield 2,5-diformylfuran (DFF). avestia.comnih.gov

A variety of nonspecific dehydrogenases, as well as specialized oxidases like HMF/furfural oxidoreductase (HmfH), catalyze these reactions. pnas.orgnih.gov In Cupriavidus basilensis HMF14, HmfH is a unique oxidoreductase essential for oxidizing HMFA to 2,5-furandicarboxylic acid (FDCA) and can also convert HMF and furfural to their corresponding acids. pnas.org Similarly, enteric bacteria can convert furfural to furfuryl alcohol under both aerobic and anaerobic conditions. oup.com These enzymatic conversions are the gateway to the central metabolic pathways of the microorganisms. nih.gov

Table 1: Key Enzymes in the Microbial Oxidation of Furanic Aldehydes and Alcohols

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Source Organism Example | Reference |

|---|---|---|---|---|---|

| Oxidoreductase | HMF/furfural oxidoreductase (HmfH) | HMF, Furfural, HMFA | HMFA, 2-Furoic acid, FDCA | Cupriavidus basilensis HMF14 | pnas.org |

| Aldehyde Dehydrogenase (ALDH) | Vanillin dehydrogenase (VDH) | HMF, DFF, FFCA | HMFCA, FFCA, FDCA | Comamonas testosteroni | mdpi.com |

| Alcohol Oxidase (AO) | Aryl-alcohol oxidase (AAO) | HMF | DFF, FFCA | Pleurotus eryngii | nih.gov |

| Galactose Oxidase (GO) | Galactose Oxidase M3-5 | HMF | DFF | - | nih.gov |

Following the initial side-chain modifications, the complete mineralization of furanic compounds requires the cleavage of the stable furan ring. nih.gov In many aerobic bacteria, the degradation of furfural proceeds through 2-furoic acid. researchgate.netnih.gov This intermediate is then activated to 2-furoyl-CoA. nih.gov The furan ring of 2-furoyl-CoA is subsequently hydroxylated and opened, leading to intermediates that can enter the central metabolism, often via the 2-oxoglutarate (alpha-ketoglutarate) pathway. researchgate.netnih.gov

For HMF, the degradation pathway converges with the furfural pathway. HMF is converted to FDCA, which is then decarboxylated to 2-furoic acid, channeling it into the same subsequent ring-opening process. nih.govpnas.org While the specific enzymes for every step are still under investigation in all organisms, this general pathway has been identified in bacteria like Cupriavidus basilensis and Pseudomonas putida. pnas.orgnih.gov The oxidative ring opening of the furan structure is a critical step, often mediated by cytochrome P450 (CYP) enzymes in eukaryotes, which transforms the furan into a reactive γ-ketoenal intermediate. nih.govacs.org

Biocatalytic Synthesis of Furan Carboxylic Acids from Bio-based Feedstocks

Biocatalysis has emerged as a promising green alternative to chemical methods for producing valuable furan carboxylic acids like FDCA from biomass-derived feedstocks such as HMF. avestia.comnih.gov This approach utilizes whole microbial cells or isolated enzymes to perform specific oxidative transformations under mild conditions. nih.govmdpi.com

Whole-cell biocatalysis is an effective strategy for synthesizing furan carboxylic acids, as it avoids the need for costly enzyme purification and cofactor regeneration. mdpi.com Several microbial strains have been identified or engineered for their ability to selectively oxidize HMF. For instance, strains of Pseudomonas putida, Comamonas testosteroni, and Raoultella ornithinolytica have been successfully used to convert HMF into FDCA or its intermediates with high yields. nih.govmdpi.comrsc.org

Resting cells are often preferred over growing cells to minimize side reactions and improve product yield. rsc.orgx-mol.com For example, resting cells of Comamonas testosteroni SC1588 were shown to be an excellent biocatalyst for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), achieving high yields. rsc.orgx-mol.com Similarly, an engineered Pseudomonas putida S12 strain expressing HMF oxidase was developed for the conversion of HMF to FDCA. nih.gov Fed-batch strategies are often employed to overcome substrate toxicity and product inhibition, allowing for higher product titers. mdpi.comfrontiersin.org

Table 2: Examples of Whole-Cell Biocatalysis for Furan Carboxylic Acid Production

| Microorganism | Substrate | Primary Product | Key Features/Findings | Reference |

|---|---|---|---|---|

| Pseudomonas putida S12 (engineered) | HMF | FDCA | Engineered to express HMF oxidase; achieved 70% theoretical yield. | nih.gov |

| Comamonas testosteroni SC1588 | HMF | HMFCA | High tolerance to HMF (up to 180 mM); resting cells used for high selectivity. | rsc.orgx-mol.com |

| Deinococcus wulumuqiensis R12 | HMF | HMFCA | Robust biocatalyst with high tolerance to HMF and HMFCA; achieved 90% yield at 300 mM HMF. | mdpi.comresearchgate.net |

| Raoultella ornithinolytica BF60 (engineered) | HMF | FDCA | Achieved 95.14% yield through genetic engineering to block FDCA degradation. | nih.govmdpi.com |

The efficiency of biocatalytic processes relies heavily on the performance of the key enzymes. researchgate.net Significant research has focused on identifying, characterizing, and engineering enzymes for improved activity, stability, and substrate specificity in the oxidation of furanic compounds. nih.govaimspress.com HMF oxidase (HMFO), a flavoenzyme, is particularly noteworthy as it can catalyze the complete three-step oxidation of HMF to FDCA. nih.govresearchgate.net

Enzyme engineering efforts have been directed at improving the performance of HMFO and other relevant enzymes like aldehyde dehydrogenases (ALDHs). nih.govresearchgate.net For example, variants of HMFO have been developed to increase FDCA yields by enhancing their activity on reaction intermediates. researchgate.net Introducing NADH oxidase (NOX) into recombinant E. coli harboring ALDHs has been shown to promote intracellular NAD⁺ regeneration, significantly boosting the efficiency of aldehyde oxidation. researchgate.net Furthermore, multi-enzyme cascade reactions are being designed to achieve complete conversion of HMF to FDCA with high yields by combining the activities of different oxidases, such as alcohol oxidases and aldehyde oxidases. avestia.comresearchgate.netnih.gov

Role of Furan Carboxylic Acids as Metabolic Intermediates in Biological Systems

Furan carboxylic acids, such as 2-furoic acid and HMFCA, are central intermediates in the microbial metabolism of furanic compounds. nih.govpnas.org Their formation from the corresponding aldehydes represents a crucial detoxification step, as the carboxylic acids are generally less toxic to microbial cells than the aldehydes. researchgate.netnih.govacs.org In the degradation pathways of C. basilensis HMF14 and P. putida, HMF is first converted to HMFCA and subsequently to FDCA, which is then decarboxylated to 2-furoic acid. pnas.org This positions 2-furoic acid as a key intermediate that funnels both HMF and furfural degradation into a common ring-opening pathway. nih.govpnas.org

Beyond microbial degradation, some furan carboxylic acids are known as natural metabolites. nih.gov For example, 5-hydroxymethyl-2-furancarboxylic acid, also known as Sumiki's acid, is produced by several fungi, including Aspergillus species and Gibberella fujikuroi. nih.gov It has also been identified as a naturally occurring metabolite in human urine, where it is thought to be involved in uronic acid metabolism. nih.gov The presence of these compounds as intermediates in diverse biological systems highlights their significance in both xenobiotic metabolism and endogenous biochemical pathways. nih.gov

Derivatization and Functionalization Strategies for 3 Hydroxy 5 Methylfuran 2 Carboxylic Acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a primary site for modification, readily undergoing reactions typical of carboxylic acids, such as esterification and amidation.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a fundamental transformation. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium reaction typically uses an excess of the alcohol to drive the formation of the ester. masterorganicchemistry.com Various acid catalysts, including sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com

For furan-based carboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), esterification can also be achieved under high pressure and temperature conditions using carbon dioxide as a catalyst. google.comgoogle.com This method has shown high conversion rates, often exceeding 90%, particularly under supercritical conditions for the alcohol. google.com While specific studies on 3-Hydroxy-5-methylfuran-2-carboxylic acid are not prevalent, the reactivity is expected to be analogous.

Table 1: Examples of Esterification Conditions for Furan (B31954) Carboxylic Acids

| Furan Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Generic Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Equilibrium | Ester | Variable |

This table presents generalized conditions and specific examples from related compounds due to a lack of direct data for this compound.

Amidation and Peptide Coupling Analogues

The carboxylic acid can be converted into amides through reaction with amines. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of water, which must be removed to drive the reaction forward. mdpi.com

A more common and milder approach involves the use of coupling reagents to first activate the carboxylic acid. researchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. This strategy is central to peptide synthesis, where amide bonds are formed between amino acids. bachem.com

Common coupling reagents are categorized as carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). bachem.com The choice of reagent can be critical to avoid side reactions like racemization, particularly when dealing with chiral amines. bachem.com For instance, phosphonium reagents are often preferred over uronium reagents as the latter can cause undesirable guanidinylation of the amine.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Widely used, cost-effective. thermofisher.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | High coupling rates, fewer side reactions. bachem.com |

Transformations Involving the Hydroxyl Group at C-3

The phenolic hydroxyl group at the C-3 position offers another site for derivatization, primarily through reactions like etherification and acylation, or through oxidation.

Etherification and Acylation Reactions

The hydroxyl group can be converted into an ether through Williamson ether synthesis, involving deprotonation with a base to form an alkoxide, followed by reaction with an alkyl halide. Acylation involves the reaction with an acyl chloride or anhydride, typically in the presence of a base like pyridine, to form an ester. These are standard reactions for hydroxyl groups and would be expected to proceed on the this compound scaffold, although the reactivity may be influenced by the electronic properties of the furan ring.

Oxidation Reactions of the Hydroxyl Group

Oxidation of hydroxyl groups on furan rings can be complex. While the C-3 hydroxyl group itself could potentially be oxidized to a ketone, the reaction conditions must be carefully chosen to avoid degradation of the furan ring, which is sensitive to strong oxidizing agents. In related compounds like 5-hydroxymethylfurfural (B1680220) (HMF), selective oxidation of the hydroxymethyl group to a carboxylic acid is a well-studied transformation, often employing biocatalysts or noble metal catalysts. mdpi.comacs.org This suggests that selective oxidation on the furan scaffold is possible, but specific conditions for the C-3 hydroxyl group of this compound would require experimental determination.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring System

The furan ring itself is an aromatic system that can undergo substitution reactions. Furan is generally more reactive than benzene (B151609) towards electrophilic substitution. The substituents already present on the ring—the hydroxyl, methyl, and carboxylic acid groups—will direct incoming electrophiles. The hydroxyl group at C-3 is a strong activating group, while the carboxylic acid at C-2 is a deactivating group. The methyl group at C-5 is weakly activating. The position most susceptible to electrophilic attack would likely be the C-4 position, influenced by the strong directing effect of the C-3 hydroxyl group.

Nucleophilic substitution reactions are less common on electron-rich furan rings unless a good leaving group is present. nih.gov In derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones, nucleophilic substitution of the halogen atoms is a key reaction pathway. nih.gov For this compound, introducing a leaving group would be necessary to facilitate nucleophilic attack on the ring.

Coordination Chemistry: Formation of Metal Complexes

The structural framework of this compound, featuring both a carboxylic acid and a hydroxyl group in proximity on a furan ring, makes it an effective candidate for the formation of metal complexes. The molecule possesses multiple potential donor atoms that can engage in coordination with metal ions, leading to the formation of stable chelate structures. The study of these metal complexes is crucial for understanding the compound's chemical behavior and exploring its potential applications in various scientific fields. The formation of such complexes is often accompanied by distinct changes in spectroscopic properties, which provide valuable insights into the nature of the metal-ligand bonding.

Ligand Properties of the this compound Scaffold

The ability of this compound to function as a ligand in coordination chemistry is primarily dictated by the presence of oxygen-containing functional groups: a carboxylate group, a hydroxyl group, and the furan ring's ether oxygen. These groups offer potential sites for coordination with a central metal atom.

The most significant ligand characteristic arises from the ortho-positioning of the carboxylic acid and the hydroxyl group. This arrangement allows the molecule to act as a bidentate chelating agent, where both the hydroxyl oxygen and one of the carboxylate oxygens can bind to a single metal ion. This chelation results in the formation of a thermodynamically stable five-membered ring, a common feature in complexes of α-hydroxy acids.

The carboxylate group itself is a versatile coordinating moiety and can adopt several binding modes:

Monodentate: Only one of the two carboxylate oxygen atoms binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

Spectroscopic Characterization of Metal-Furan Carboxylate Complexes

The formation of coordination complexes between this compound and metal ions can be confirmed and studied through various spectroscopic techniques. These methods detect changes in the electronic and vibrational properties of the ligand upon coordination.

Infrared (IR) Spectroscopy is a primary tool for elucidating the binding mode of the ligand. The IR spectrum of the free ligand is characterized by specific vibrational bands for its functional groups. Upon complexation, significant shifts in these bands are observed.

Carboxylate Group Vibrations: The most telling evidence of coordination comes from the carboxylate group. The strong C=O stretching vibration of the free carboxylic acid (typically found around 1700 cm⁻¹) disappears upon deprotonation and coordination. It is replaced by two new distinct bands: the asymmetric (νas) and symmetric (νs) stretching vibrations of the coordinated carboxylate group (COO⁻). chemicaljournal.org The positions of these bands, and particularly the difference between them (Δν = νas - νs), can help determine the coordination mode of the carboxylate group. For instance, a larger Δν value is often associated with a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) mode.

Hydroxyl Group Vibrations: The broad O-H stretching band of the 3-hydroxy group in the free ligand's spectrum is expected to shift to a lower frequency or disappear entirely upon deprotonation and coordination to a metal ion.

Metal-Oxygen Vibrations: The formation of coordinate bonds is further confirmed by the appearance of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹), which are attributed to the stretching vibrations of the newly formed Metal-Oxygen (M-O) bonds.

The table below summarizes the expected key IR spectral changes upon complex formation.

| Functional Group | Vibration Mode | Free Ligand Approx. Wavenumber (cm⁻¹) | Coordinated Ligand Approx. Wavenumber (cm⁻¹) | Inference |

| Carboxylic Acid | ν(C=O) | ~1700 | Absent | Deprotonation and coordination of the carboxylate group. |

| Carboxylate | νas(COO⁻) | - | ~1590-1650 | Formation of a metal-carboxylate bond. chemicaljournal.org |

| Carboxylate | νs(COO⁻) | - | ~1520-1400 | Formation of a metal-carboxylate bond. chemicaljournal.org |

| Hydroxyl | ν(O-H) | ~3200-3400 | Shifted or Absent | Coordination of the hydroxyl group. |

| Metal-Ligand | ν(M-O) | - | ~400-600 | Direct evidence of metal-oxygen bond formation. |

Electronic (UV-Visible) Spectroscopy provides information on the electronic transitions within the complex. The UV-Vis spectrum of the ligand typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions within the furan ring and its substituents. When complexed with transition metals, new absorption bands can emerge in the visible region. These bands are often due to d-d transitions of the metal's electrons, and their position and intensity provide information about the coordination geometry (e.g., octahedral or tetrahedral) around the metal ion. researchgate.netresearchgate.net Additionally, intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also confirm complex formation. In the ¹H NMR spectrum of a metal complex, the resonance signal for the acidic proton of the carboxylic acid and the proton of the 3-hydroxy group would disappear, indicating their involvement in bonding through deprotonation. The chemical shifts of the furan ring protons are also likely to be altered due to the change in the electronic environment upon coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.